N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Description
N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromophenyl group at the 5-position and a 3,4,5-triethoxybenzamide moiety at the 2-position.
The bromophenyl group could contribute to halogen bonding in crystal packing, as seen in structurally related compounds .
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O4S/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)19(26)23-21-25-24-20(30-21)13-7-9-15(22)10-8-13/h7-12H,4-6H2,1-3H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPWFCDEQWVCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with 3,4,5-triethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Reagents like palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction Reactions: Products include various oxidation states of the thiadiazole ring.
Coupling Reactions: Products include more complex aromatic compounds with extended conjugation.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide has been studied for its efficacy against various bacterial strains. A study demonstrated that compounds containing the thiadiazole moiety showed enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .
Anticancer Properties
Thiadiazole derivatives have also been investigated for their potential anticancer activities. The compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro. A notable case study reported that modifications in the thiadiazole ring could enhance cytotoxic effects against specific cancer cell lines, suggesting a pathway for developing novel anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It was found to inhibit pro-inflammatory cytokines and reduce inflammation markers in experimental models. This property positions the compound as a candidate for developing new anti-inflammatory drugs .
Agricultural Applications
Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to interfere with the biological processes of pests. Research indicates that thiadiazole derivatives can act as effective fungicides and insecticides. The bromophenyl group enhances the lipophilicity of the compound, improving its penetration into pest tissues .
Herbicidal Properties
In addition to its pesticidal effects, the compound has been evaluated for herbicidal activity. Studies have indicated that it can inhibit the growth of certain weed species by disrupting their metabolic pathways. This application is particularly valuable in sustainable agriculture practices aimed at reducing chemical herbicide usage .
Material Science
Polymer Chemistry
this compound can be utilized in polymer synthesis to create advanced materials with specific properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength. This application is crucial for developing materials suitable for high-performance applications in industries such as aerospace and automotive .
Summary of Findings
The following table summarizes the key applications of this compound across various fields:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Antimicrobial activity; anticancer properties; anti-inflammatory effects |
| Agricultural Science | Pesticidal activity; herbicidal properties |
| Material Science | Enhances thermal stability and mechanical strength in polymer applications |
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The thiadiazole ring is believed to play a crucial role in its activity by interacting with nucleic acids and proteins, thereby affecting DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
The evidence highlights multiple 1,3,4-thiadiazole-based compounds with varying substituents (Table 1). Key comparisons include:
Table 1: Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives
Key Observations
Substituent Effects on Yield and Melting Point :
- Compounds with bulkier substituents (e.g., benzylthio in 5h) exhibit higher yields (88%) compared to smaller groups (e.g., methylthio in 5f: 79%) .
- Melting points correlate with molecular symmetry and intermolecular interactions. For instance, 5g (ethylthio substituent) has a higher melting point (168–170°C) than 5h (133–135°C), likely due to reduced steric hindrance facilitating tighter crystal packing .
Triethoxy vs. Trimethoxy Benzamide Moieties :
- The target compound’s 3,4,5-triethoxybenzamide group increases lipophilicity compared to the trimethoxy analog (I) . Ethoxy groups may also alter hydrogen-bonding patterns, as seen in crystal structures of related compounds where methoxy groups participate in N–H···O interactions .
Biological Relevance :
- While biological data for the target compound is absent, structurally similar compounds (e.g., oxadiazole derivatives in ) are explored for antimicrobial and anticancer activities. The thiadiazole core’s sulfur atom may enhance binding to biological targets via hydrophobic interactions .
Molecular Weight and Solubility :
- The sulfanylmethyl-linked compound in (MW 477.4 g/mol) has a higher molecular weight than the target compound, which could reduce aqueous solubility. In contrast, the furan-containing derivative in (MW 390.4 g/mol) may exhibit improved solubility due to the polar furan ring .
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is a compound that belongs to the 1,3,4-thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Chemical Formula : C15H18BrN3O3S
- Molecular Weight : 378.22 g/mol
- CAS Number : Not specifically listed for this derivative but related compounds exist under different CAS numbers.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable anticancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
In Vitro Studies
- Cytotoxicity Assays :
-
Structure-Activity Relationship (SAR) :
- The positioning of substituents on the thiadiazole ring significantly influenced the anticancer activity. For instance, shifting ethoxy groups resulted in a fourfold increase in potency .
- Compounds with piperazine or piperidine moieties exhibited enhanced antiproliferative activity compared to simpler structures .
The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. This is facilitated by the modulation of various signaling pathways involved in cell survival and proliferation.
Antimicrobial and Other Biological Activities
In addition to anticancer properties, compounds containing the 1,3,4-thiadiazole scaffold are known for their antimicrobial activity:
- Antibacterial Activity : Several studies have shown that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Some derivatives have demonstrated significant antifungal properties against various fungal strains .
Case Studies and Clinical Relevance
A review of literature reveals multiple studies focusing on the biological activities of thiadiazole derivatives:
- Study on Anticancer Agents : A recent study highlighted that certain 1,3,4-thiadiazole derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with fewer side effects.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10.10 |
| Derivative 1 | MCF-7 | 5.36 |
| Derivative 2 | HepG2 | 2.32 |
Q & A
Basic: What synthetic routes are recommended for synthesizing N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2: Coupling the thiadiazole intermediate with 3,4,5-triethoxybenzoyl chloride using a base (e.g., pyridine or Et₃N) to form the amide bond .
- Optimization:
- Temperature control: Maintain reflux conditions (80–100°C) to enhance reaction rates while avoiding decomposition .
- Catalysts: Use palladium catalysts for cross-coupling reactions involving aryl halides, as seen in analogous thiadiazole syntheses .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate high-purity product .
Advanced: How can structure-activity relationship (SAR) studies evaluate the role of the triethoxybenzamide moiety in biological activity?
Methodological Answer:
- Substituent variation: Synthesize analogs with modified alkoxy groups (e.g., methoxy, propoxy) or positional isomers to assess electronic and steric effects on target binding .
- Biological assays: Compare inhibitory concentrations (IC₅₀) in enzyme inhibition assays (e.g., PFOR enzyme for anaerobic pathogens) or cytotoxicity in cancer cell lines .
- Computational modeling: Use molecular docking (AutoDock Vina) to predict interactions between the triethoxy group and hydrophobic pockets in target proteins .
Basic: Which analytical techniques are critical for confirming the compound’s purity and structural integrity?
Methodological Answer:
- TLC: Monitor reaction progress using silica plates (eluent: CH₂Cl₂/MeOH 9:1); visualize under UV254 .
- NMR spectroscopy: Confirm substituent positions via ¹H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and ¹³C NMR (carbonyl signal ~170 ppm) .
- Mass spectrometry: Validate molecular weight via ESI-MS (expected [M+H]⁺ for C₂₄H₂₄BrN₃O₃S: ~538.1 g/mol) .
Advanced: How should researchers resolve contradictory efficacy data across biological assays?
Methodological Answer:
- Assay validation: Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7) or enzyme sources (recombinant vs. native) .
- Solubility testing: Use DMSO stocks ≤0.1% to avoid solvent interference; confirm compound stability via HPLC at 24-hour intervals .
- Orthogonal assays: Cross-validate results using fluorescence-based binding assays and SPR (surface plasmon resonance) for affinity measurements .
Basic: What solvent and catalyst choices are optimal for synthesizing this compound?
Methodological Answer:
- Solvents: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates; ethanol/water mixtures aid recrystallization .
- Catalysts: Pd(PPh₃)₄ for Suzuki couplings (if bromophenyl-thiadiazole precursors are used) ; DMAP accelerates amide bond formation .
Advanced: What strategies improve metabolic stability of the triethoxybenzamide moiety?
Methodological Answer:
- Metabolic blocking: Introduce fluorine atoms at para positions of the ethoxy groups to hinder oxidative demethylation .
- In vitro models: Test hepatic microsomal stability (human/rat liver microsomes) with NADPH cofactors; quantify half-life improvements via LC-MS .
Basic: How does the 4-bromophenyl group influence physicochemical properties?
Methodological Answer:
- Lipophilicity: The bromine atom increases logP (measured via shake-flask method), enhancing membrane permeability .
- Electronic effects: Bromine’s electron-withdrawing nature stabilizes the thiadiazole ring, confirmed by DFT calculations (reduced HOMO-LUMO gap) .
Advanced: What in silico approaches predict toxicity profiles of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
